Home > Products > Building Blocks P14398 > 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine - 180340-57-2

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Catalog Number: EVT-414132
CAS Number: 180340-57-2
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine represents a structural class of heterocyclic compounds that have garnered interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a seven-membered azepine ring fused with a thieno group, which is believed to contribute to their biological activity. The research on derivatives of this compound has led to the discovery of various biological activities, including hypolipidemic effects and central nervous system (CNS) activity, as well as the potential for creating selective inhibitors for human neuronal nitric oxide synthase (nNOS) and antagonists for serotonin receptors1 2 3 4.

Applications in Various Fields

Hypolipidemic Agents

The hypolipidemic activity of 6,7-dihydro-5H-dibenz[c,e]azepine derivatives has been demonstrated in rodents, where treatment with these agents resulted in a significant reduction of cholesterol, neutral lipid, and triglyceride content in the liver and lipoprotein fractions. This suggests potential applications in the treatment of hyperlipidemia and associated disorders1.

CNS Activity

A series of 5,6,8,9-tetrahydro-4H, 7H-pyrrolo[1,2-a]cyclopenta[b]thieno[3,2-f][1,4]diazepines have been synthesized and studied for their CNS activity in mice. The results indicate that these compounds could have applications in CNS-related disorders, although the specific details of their pharmacological properties and potential therapeutic uses require further investigation2.

Selective nNOS Inhibitors

The novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been evaluated as selective inhibitors of human neuronal NOS. These inhibitors have shown promise in preclinical models of neuropathic pain, suggesting their potential use in pain management and other neurological conditions where nNOS plays a role3.

Serotonin Receptor Antagonists

The 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives have been identified as potent 5-HT(2A/2C) receptor antagonists. One compound, in particular, has shown oral activity and potential as an anxiolytic and antidepressant agent, which could lead to new treatments for anxiety and depression4.

Source and Classification

This compound can be sourced from various synthetic routes and is classified as a heterocyclic organic compound. Its chemical structure can be represented by the formula C8H10N2SC_8H_{10}N_2S with a molecular weight of approximately 166.24 g/mol. It is primarily studied for its pharmacological properties, particularly as an antagonist of the arginine vasopressin receptor, which has implications in treating conditions like hypertension and certain types of cancer .

Synthesis Analysis

Methods of Synthesis

The synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine typically involves several key methods:

  1. Rhodium(III)-Catalyzed Reaction: One prominent method includes the annulation of an azepine ring to a thiophene ring using Rhodium(III) as a catalyst. This process often involves the reaction of amides derived from heteroarylcarboxylic acids with methylenecyclopropanes through C–H bond activation and cycloaddition.
  2. Reduction Reactions: Another effective route employs aluminum hydrides (such as diisobutylaluminum hydride) to reduce oximes to form the desired tetrahydrothienoazepine structure. This method has shown good yields under optimized conditions, typically involving low temperatures to control the reaction kinetics .
  3. Beckmann Rearrangement: The Beckmann rearrangement of oximes can also be utilized for synthesizing this compound, providing regioselective access to the desired thienoazepine skeleton .

Technical Parameters

  • Temperature Control: Many synthetic routes require strict temperature control (often around 0 °C) to ensure high yields and minimize side reactions.
  • Reagent Ratios: The stoichiometry of reagents such as aluminum hydride or Rhodium(III) catalyst plays a crucial role in achieving optimal results.
Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine features:

  • Fused Rings: The compound consists of a thiophene ring fused to an azepine ring, contributing to its unique chemical properties.
  • Geometric Configuration: The presence of multiple chiral centers within the azepine framework results in various stereoisomers that can exhibit different biological activities.

Relevant Data

  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR studies reveal characteristic chemical shifts that correspond to the hydrogen atoms in the rings, aiding in structural confirmation.
  • Mass Spectrometry: Mass spectrometry confirms the molecular weight and composition of the compound.
Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine participates in several chemical reactions:

  1. Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction can convert it into dihydro or fully reduced forms using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Electrophilic and nucleophilic substitution reactions allow for functional group modifications on both the thiophene and azepine rings.

Common Reagents and Conditions

  • Oxidizing Agents: Commonly used oxidizers include hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride is frequently employed for reduction processes.
  • Substitution Conditions: Substitution reactions may require specific solvents and catalysts depending on the desired functional group introduction.
Mechanism of Action

Target and Mode of Action

The primary target for 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is the arginine vasopressin receptor (AVP receptor).

  • Antagonistic Activity: This compound acts as an antagonist at these receptors, leading to decreased water reabsorption in renal tissues.

Biochemical Pathways

The antagonism affects vasopressin-regulated water reabsorption pathways in the kidneys, which can result in increased urine production—a potential therapeutic strategy for managing fluid retention disorders.

Pharmacokinetics

Studies indicate that this compound has a long duration of action, making it suitable for clinical applications targeting AVP receptors.

Physical and Chemical Properties Analysis

Relevant Data

  • Melting Point: The melting point ranges from 138 °C to 144 °C depending on purity.
  • Spectral Data: Characteristic peaks observed in NMR and IR spectroscopy provide insights into functional groups present.
Applications

5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine has several scientific applications:

  1. Medicinal Chemistry: It is being explored for its potential as an AVP receptor antagonist in treating conditions like hypertension and certain cancers .
  2. Biological Research: The compound's structural features make it a valuable building block for synthesizing more complex heterocycles with diverse biological activities.
  3. Material Science: Its unique properties may also find applications in developing novel polymers and electronic materials due to its heterocyclic nature.
Introduction to Thienoazepine Heterocycles

Structural Classification of Thieno-Fused Azepines

The structural landscape of thieno-fused azepines is defined by three key variables:

  • Fusion orientation ([3,2-b] vs [2,3-d] vs [3,2-c])
  • Saturation level (fully aromatic vs partially saturated)
  • Functional group positioning (ketones, esters, or substituents on nitrogen/carbon atoms)

Table 1: Structural Variations in Thienoazepine Core Systems

Fusion TypeMolecular FormulaSaturation LevelExemplar Compound
[3,2-b] fusionC₈H₁₁NS5,6,7,8-Tetrahydro-4H-5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
[2,3-d] fusionC₈H₁₁NS5,6,7,8-Tetrahydro-4H-5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine [5]
[3,2-b] fused ketoneC₈H₉NOS4,5,6,7,8-Pentahydro-4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one [2]

The [3,2-b] fusion pattern specifically denotes thiophene bonding across the azepine ring between positions 3 and 2, with the bridgehead at the 'b' bond. Partial saturation (tetrahydro forms) significantly influences ring conformation and molecular dipole moments. The tetrahydro modification reduces ring strain, enhances solubility, and provides stereochemical control points absent in fully aromatic systems. Ketone derivatives like 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one (CAS 4751-61-5) introduce hydrogen-bonding acceptors that profoundly impact solid-state characteristics, evidenced by the crystalline structure with a melting point of 134–135°C [2].

Historical Development of Thienoazepine Derivatives in Medicinal Chemistry

The therapeutic exploration of thienoazepines has evolved through distinct phases:

Table 2: Historical Milestones in Thienoazepine Development

Time PeriodDevelopment FocusKey AdvancementTherapeutic Application
Pre-1985Synthetic methodologyCyclization approaches from thiophene precursorsFoundation for later drug discovery
1985Ring system establishmentFirst reported synthesis of thieno[2,3-d]azepine cores [5]Scaffold diversification
1989Central nervous system agentsPatent AU616460B2 covering thieno-azepine derivativesNeurological disorders
2003Metabotropic glutamate receptor antagonistsPatent ZA200304557B for thieno-azepine-pyrazine derivativesNeuropathic pain modulation
Post-2010EZH2 inhibitorsExploration of thienoazepine-based epigenetic modulatorsOncology applications

Early synthetic work established reliable cyclization strategies, including the condensation of thiophene-derived amines with dihaloalkanes to form the azepine ring [5]. The 1989 patent (AU616460B2) marked a significant breakthrough by claiming novel thieno-azepine derivatives with demonstrated activity on the central nervous system. This intellectual property encompassed compounds with varied nitrogen substituents and ring saturation levels, establishing structure-activity relationship principles specific to this heterocyclic system [3]. The 2003 patent (ZA200304557B) further expanded therapeutic applications by disclosing thienoazepine-pyrazine and triazine hybrids as potent metabotropic glutamate receptor (mGluR1) antagonists. These molecules exhibited nanomolar binding affinity, highlighting how strategic functionalization could optimize target engagement [6]. Commercial availability through chemical suppliers (e.g., CAS 4751-61-5 listed on ChemicalBook) has accelerated contemporary research, particularly in cancer epigenetics where thienoazepine derivatives inhibit Enhancer of Zeste Homolog 2 (EZH2) methyltransferase activity [2] .

Significance of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine in Heterocyclic Chemistry

This specific tetrahydrothienoazepine isomer holds distinct importance across multiple chemical disciplines:

  • Synthetic Versatility: The secondary amine functionality (NH group) serves as a handle for N-acylation, alkylation, and reductive amination, enabling diverse derivative synthesis. The electron-rich thiophene ring facilitates electrophilic substitution at C2, while the partially saturated azepine ring allows for stereoselective functionalization at multiple carbon centers. These properties are exemplified in the synthesis of methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate, where the core structure undergoes C–H functionalization and side chain elaboration .

  • Pharmacophore Compatibility: The bicyclic system effectively mimics endogenous neurotransmitters while maintaining metabolic stability. The sulfur atom enhances membrane permeability, and the nitrogen atom provides protonation sites crucial for receptor interactions. This dual functionality enables target engagement with proteins involved in neurological disorders, as demonstrated by its incorporation in mGluR1 antagonists for treating chronic neurological conditions [6].

  • Three-Dimensionality in Drug Design: Compared to flat heterocycles, the partially saturated azepine ring introduces beneficial three-dimensionality. This conformational flexibility allows optimal vector positioning of substituents for target binding, explaining its incorporation in epigenetic drug candidates like EZH2 inhibitors. Molecular modeling studies reveal how the thienoazepine scaffold positions functional groups into complementary binding pockets of histone methyltransferases .

The continued prominence of this scaffold is evidenced by its central role in patented pharmaceutical compositions targeting neurological disorders and oncology indications. As synthetic methodologies advance—particularly in stereoselective hydrogenation and C–H activation—this structural motif will likely enable next-generation therapeutics addressing unmet medical needs [3] [6].

Properties

CAS Number

180340-57-2

Product Name

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2

InChI Key

BXQBADSCRTXJPX-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)SC=C2

Synonyms

5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE

Canonical SMILES

C1CCNC2=C(C1)SC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.